molecular formula C19H22N2O2S B12764830 Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- CAS No. 203808-40-6

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)-

Cat. No.: B12764830
CAS No.: 203808-40-6
M. Wt: 342.5 g/mol
InChI Key: JNYQAPXBNYFAHF-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that features a fused ring system combining thieno and pyrimidine moieties. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thieno ring through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of substituents such as butyl, dimethyl, and phenylmethyl groups through alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkyl halides, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives have diverse applications in scientific research, including:

    Medicinal Chemistry: Potential use as therapeutic agents due to their biological activities.

    Biological Studies: Investigation of their effects on biological systems.

    Industrial Applications: Use in the synthesis of advanced materials or as intermediates in chemical production.

Mechanism of Action

The mechanism of action of thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interactions: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thieno(3,2-d)pyrimidine Derivatives: Similar fused ring systems with different substitution patterns.

    Pyrimidine-2,4-dione Derivatives: Compounds with similar core structures but lacking the thieno ring.

Uniqueness

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

203808-40-6

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

3-benzyl-1-butyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H22N2O2S/c1-4-5-11-20-18-16(13(2)14(3)24-18)17(22)21(19(20)23)12-15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3

InChI Key

JNYQAPXBNYFAHF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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